molecular formula C7H7Cl3N2O B15208589 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Katalognummer: B15208589
Molekulargewicht: 241.5 g/mol
InChI-Schlüssel: OAAKIZMIAIHWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a trichloromethyl group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 3,5-dimethylpyrazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Trichloroacetyl chloride+3,5-dimethylpyrazoleThis compound\text{Trichloroacetyl chloride} + \text{3,5-dimethylpyrazole} \rightarrow \text{this compound} Trichloroacetyl chloride+3,5-dimethylpyrazole→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the trichloromethyl group

Eigenschaften

Molekularformel

C7H7Cl3N2O

Molekulargewicht

241.5 g/mol

IUPAC-Name

2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H7Cl3N2O/c1-4-3-5(2)12(11-4)6(13)7(8,9)10/h3H,1-2H3

InChI-Schlüssel

OAAKIZMIAIHWDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C(=O)C(Cl)(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.